N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide
CAS No.: 1005716-62-0
Cat. No.: VC11964404
Molecular Formula: C26H25N7O2
Molecular Weight: 467.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005716-62-0 |
|---|---|
| Molecular Formula | C26H25N7O2 |
| Molecular Weight | 467.5 g/mol |
| IUPAC Name | N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-ethoxybenzamide |
| Standard InChI | InChI=1S/C26H25N7O2/c1-5-35-20-9-7-19(8-10-20)26(34)30-23-13-18(4)31-33(23)25-21-14-29-32(24(21)27-15-28-25)22-11-6-16(2)12-17(22)3/h6-15H,5H2,1-4H3,(H,30,34) |
| Standard InChI Key | GFCJLVGKLSZHRV-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C |
Introduction
Synthesis
2.1 General Synthetic Approach
The synthesis of this compound likely involves multi-step reactions, including:
-
Formation of the pyrazolo[3,4-d]pyrimidine scaffold through cyclization reactions involving hydrazine derivatives and appropriate precursors.
-
Functionalization of the scaffold with a 2,4-dimethylphenyl group via electrophilic substitution or coupling reactions.
-
Introduction of the pyrazole ring using condensation reactions with suitable diketones or aldehydes.
-
Attachment of the ethoxybenzamide moiety via amidation reactions using ethoxybenzoic acid derivatives.
2.2 Challenges in Synthesis
The synthesis requires precise control over reaction conditions to ensure regioselectivity, particularly during cyclization and substitution steps.
Potential Applications
3.1 Pharmacological Relevance
Heterocyclic compounds like this one are often investigated for their therapeutic potential due to their ability to:
-
Act as enzyme inhibitors (e.g., kinases or phosphodiesterases).
-
Bind to DNA or RNA structures.
-
Modulate receptor activity in signaling pathways.
Based on its structure, this compound may exhibit:
-
Anti-inflammatory activity: The pyrazole and pyrimidine rings are common motifs in anti-inflammatory agents.
-
Anticancer properties: Nitrogen-rich heterocycles often show cytotoxic effects against cancer cells by inducing apoptosis or inhibiting cell proliferation.
3.2 Molecular Docking Studies
Preliminary in silico studies could evaluate its binding affinity to biological targets such as kinases or nuclear receptors, providing insights into its mechanism of action.
Analytical Characterization
To confirm the structure and purity of the compound, the following techniques are typically employed:
-
NMR Spectroscopy (¹H and ¹³C): To verify chemical shifts corresponding to aromatic protons, methyl groups, and amide functionalities.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared Spectroscopy (IR): To identify functional groups such as amides (C=O stretch) and aromatic rings.
-
X-Ray Crystallography: For precise determination of molecular geometry.
Comparative Analysis with Related Compounds
| Property | This Compound | Related Pyrazolo[3,4-d]pyrimidines |
|---|---|---|
| Molecular Weight | ~425 g/mol | Typically ranges from 200–500 g/mol |
| Key Functional Groups | Pyrazole, pyrimidine, benzamide | Similar core structures but varying substituents |
| Biological Activity | Potential anti-inflammatory and anticancer effects | Known for kinase inhibition and anti-inflammatory properties |
| Synthesis Complexity | High due to multiple heterocyclic components | Moderate to high depending on substituents |
Research Outlook
Further studies are needed to explore:
-
Biological Testing: Evaluate its efficacy in vitro and in vivo against specific disease models (e.g., inflammation or cancer).
-
Structure-Activity Relationships (SAR): Modify substituents on the core structure to optimize potency and selectivity.
-
Pharmacokinetics: Assess absorption, distribution, metabolism, and excretion (ADME) properties for drug development.
This compound represents a promising candidate for further investigation in medicinal chemistry due to its rich heterocyclic framework and potential bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume